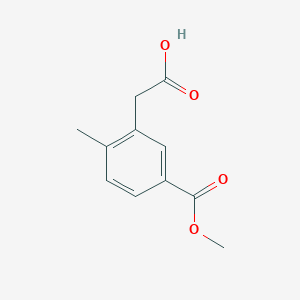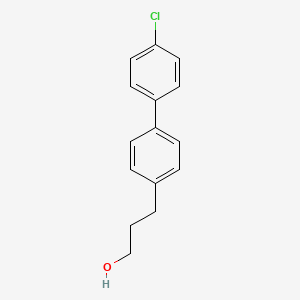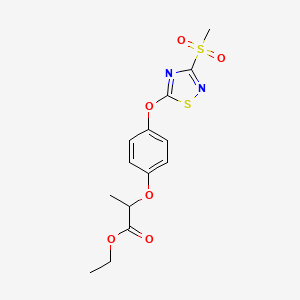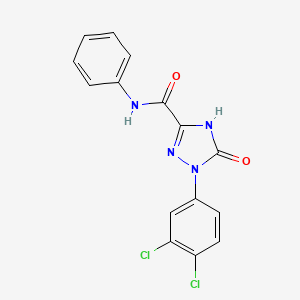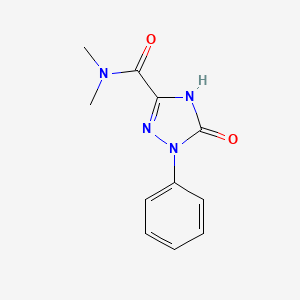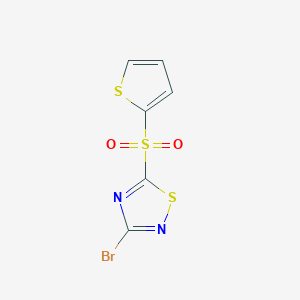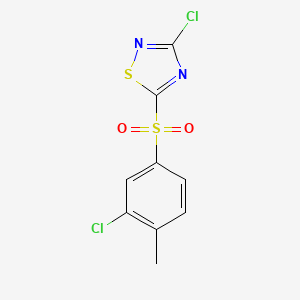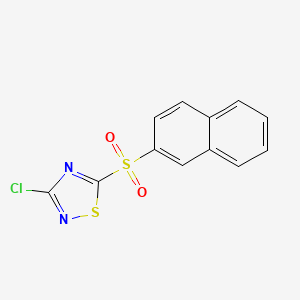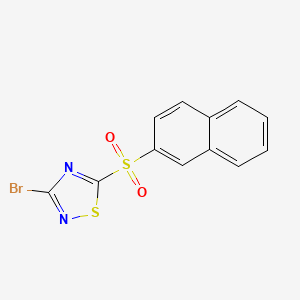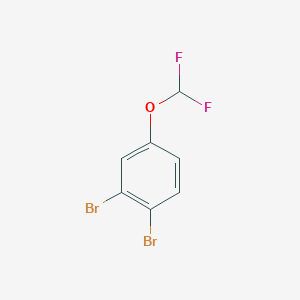
1,2-Dibromo-4-(difluoromethoxy)benzene
描述
1,2-Dibromo-4-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H4Br2F2O and a molecular weight of 301.91 g/mol . This compound is characterized by the presence of two bromine atoms and a difluoromethoxy group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-(difluoromethoxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 4-(difluoromethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
1,2-Dibromo-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups .
科学研究应用
1,2-Dibromo-4-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical research to study the effects of halogenated aromatic compounds on biological systems.
Medicine: While not directly used as a drug, this compound can be used in medicinal chemistry research to develop new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-dibromo-4-(difluoromethoxy)benzene involves its interaction with molecular targets through its halogen and difluoromethoxy groups. These functional groups can participate in various chemical reactions, such as halogen bonding and hydrogen bonding, which influence the compound’s reactivity and interactions with other molecules .
Molecular Targets and Pathways
Halogen Bonding: The bromine atoms can form halogen bonds with electron-rich sites on other molecules, affecting their chemical behavior.
Hydrogen Bonding: The difluoromethoxy group can participate in hydrogen bonding, influencing the compound’s solubility and interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
1-Bromo-4-(difluoromethoxy)benzene: This compound has a similar structure but contains only one bromine atom.
1,4-Dibromo-2,5-difluorobenzene: This compound has two bromine atoms and two fluorine atoms attached to the benzene ring.
1,2-Dibromo-4-fluorobenzene: This compound contains two bromine atoms and one fluorine atom.
Uniqueness
1,2-Dibromo-4-(difluoromethoxy)benzene is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
属性
IUPAC Name |
1,2-dibromo-4-(difluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZTZDXXEUYNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


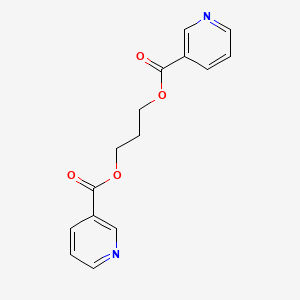

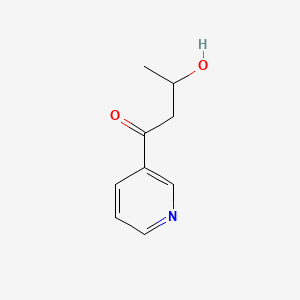
![4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol](/img/structure/B3344892.png)

